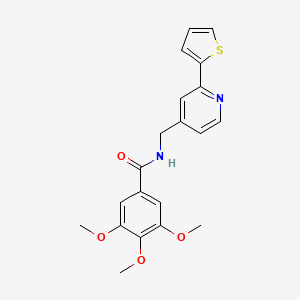
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic compound that features both fluorophenyl and methylthiophenyl groups attached to a piperidine ring via sulfonyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the individual sulfonyl and piperidine components. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonyl linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in these interactions, often forming strong bonds with the target molecules. This can lead to the modulation of biological pathways and the exertion of various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Fluorophenyl)sulfonyl)-1-(phenylsulfonyl)piperidine
- 4-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)piperidine
- 4-((4-Fluorophenyl)sulfonyl)-1-(ethylsulfonyl)piperidine
Uniqueness
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is unique due to the presence of both fluorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S3/c1-12-2-7-16(23-12)25(21,22)18-10-8-15(9-11-18)24(19,20)14-5-3-13(17)4-6-14/h2-7,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBKIQMIGZUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide](/img/structure/B2621906.png)
![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2621915.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)


